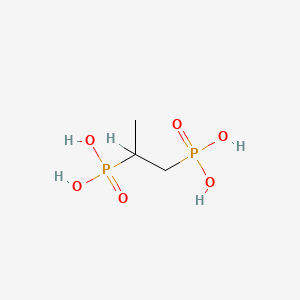Propylenediphosphonic acid
CAS No.: 4671-82-3
Cat. No.: VC2470929
Molecular Formula: C3H10O6P2
Molecular Weight: 204.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4671-82-3 |
|---|---|
| Molecular Formula | C3H10O6P2 |
| Molecular Weight | 204.06 g/mol |
| IUPAC Name | 1-phosphonopropan-2-ylphosphonic acid |
| Standard InChI | InChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9) |
| Standard InChI Key | DZQCAOQMXPROIJ-UHFFFAOYSA-N |
| SMILES | CC(CP(=O)(O)O)P(=O)(O)O |
| Canonical SMILES | CC(CP(=O)(O)O)P(=O)(O)O |
Introduction
Chemical Structure and Physical Properties
1,3-Propylenediphosphonic acid (C3H10O6P2) contains a propane backbone with phosphonic acid groups at positions 1 and 3. It belongs to the broader family of phosphonic acids, which feature a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . This structural arrangement provides the compound with specific binding capabilities and chemical stability.
Molecular Structure
The compound features a central propylene chain with phosphonic acid groups at each end. Each phosphonic acid group contains a phosphorus atom bonded to three oxygen atoms and one carbon atom of the propylene chain . This arrangement can be represented by the structure:
HO-P(=O)(OH)-CH2-CH2-CH2-P(=O)(OH)-OH
Physical and Chemical Properties
Table 1 below summarizes the key physical and chemical properties of 1,3-propylenediphosphonic acid:
| Property | Value |
|---|---|
| Molecular Formula | C3H10O6P2 |
| Molecular Weight | 204.06 g/mol |
| PubChem CID | 437081 |
| IUPAC Name | 3-phosphonopropylphosphonic acid |
| InChI | InChI=1S/C3H10O6P2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H2,4,5,6)(H2,7,8,9) |
| InChIKey | PUVMVPFLXCHEOY-UHFFFAOYSA-N |
| SMILES | C(CP(=O)(O)O)CP(=O)(O)O |
The compound's phosphonic acid groups contribute to its high polarity and ability to be ionized in water, making it effective for applications requiring surface interactions .
Synthesis Methods
While the search results don't provide specific synthesis methods for 1,3-propylenediphosphonic acid, general approaches to phosphonic acid synthesis can be applied to this compound.
Common Synthesis Approaches
Phosphonic acids are typically prepared using several established methods, which could be adapted for the synthesis of 1,3-propylenediphosphonic acid:
Hydrolysis of Dialkyl Phosphonates
The most frequently employed method involves the hydrolysis of dialkyl phosphonates using concentrated HCl in aqueous solution at reflux . This approach could be applied to dialkyl esters of 1,3-propylenediphosphonic acid to obtain the free acid form.
McKenna Procedure
This two-step reaction uses bromotrimethylsilane followed by methanolysis and is considered one of the best methods for preparing phosphonic acids . The process involves:
-
Treatment of dialkyl phosphonate with bromotrimethylsilane
-
Subsequent methanolysis to yield the phosphonic acid
Considerations for Synthesis
When synthesizing phosphonic acids, several factors must be considered:
-
Reaction temperature control to prevent unwanted side reactions
-
Purification techniques to obtain high-purity product
-
Safety measures, particularly when working with reactive intermediates
Applications
Phosphonic acids, including 1,3-propylenediphosphonic acid, have diverse applications across multiple fields due to their unique chemical properties and structural similarities to biologically relevant phosphate groups.
Biological and Medical Applications
Phosphonic acids are structurally analogous to phosphates, which are ubiquitous in biological systems . The P-C bond in phosphonic acids offers greater stability against enzymatic degradation compared to the P-O bond in phosphates, making compounds like 1,3-propylenediphosphonic acid valuable for developing biologically active molecules .
Materials Science
The strong binding capability of phosphonic acid groups makes 1,3-propylenediphosphonic acid suitable for various materials applications:
Surface Functionalization
Phosphonic acids can form strong bonds with metal oxide surfaces, allowing for effective surface modification strategies . This property can be exploited for:
-
Creating self-assembled monolayers
-
Surface modification of nanoparticles
-
Enhancing adhesion between organic and inorganic materials
Supramolecular and Hybrid Materials
The phosphonic acid functional group enables the design of:
Industrial Applications
Table 2: Industrial Applications of Phosphonic Acids
| Application Area | Function | Mechanism |
|---|---|---|
| Corrosion Protection | Surface protection | Formation of protective layers on metal surfaces |
| Surfactants | Stabilization of colloids | Ionic interactions at interfaces |
| Emulsifiers | Oil/water emulsion stabilization | Amphiphilic properties |
| Scale Inhibition | Prevention of mineral deposits | Complexation with metal ions |
| Compound | Structure | Key Differences | Relative Stability |
|---|---|---|---|
| 1,3-Propylenediphosphonic Acid | HO-P(=O)(OH)-CH2-CH2-CH2-P(=O)(OH)-OH | Base structure | High stability due to P-C bonds |
| Phosphates | R-O-P(=O)(OH)2 | P-O-C linkage instead of P-C | Lower stability, susceptible to enzymatic hydrolysis |
| Phosphonoacetic acid | HO-P(=O)(OH)-CH2-COOH | Contains carboxylic acid group | Different binding properties and applications |
| Aminoethylphosphonic acid (AEP) | H2N-CH2-CH2-P(=O)(OH)2 | Contains amino group | Different reactivity profile, found in nature |
Analytical Techniques
Several analytical techniques can be used to characterize 1,3-propylenediphosphonic acid:
Spectroscopic Methods
-
NMR Spectroscopy: 31P NMR is particularly useful for identifying phosphonic acid groups
-
FTIR Spectroscopy: Can identify characteristic P=O, P-O, and P-C stretching vibrations
-
Mass Spectrometry: Useful for confirming molecular weight and structure
Chromatographic Techniques
-
HPLC: Can be used for purity determination and quantification
-
Ion chromatography: Useful for analyzing ionic phosphonic acids
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume